Pictilisib

PI3K inhibitor selectivity isoform profiling p110α/δ inhibition

Pictilisib (GDC-0941, RG-7321) is a uniquely characterized pan-class I PI3K inhibitor with equipotent p110α/δ inhibition (IC50 3 nM). Unlike δ-selective inhibitors, it is essential for MCL models with elevated PIK3CA expression. Clinical data confirm luminal B breast cancer subtype-specific efficacy (Ki-67 suppression ratio 0.37 vs. anastrozole, P=0.008). With established PK-PD parameters (>90% pAKT suppression), it is the benchmark for translational PI3K research. For R&D use only.

Molecular Formula C23H27N7O3S2
Molecular Weight 513.6 g/mol
CAS No. 957054-30-7
Cat. No. B1683980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePictilisib
CAS957054-30-7
Synonyms2-(1H-indazol-4-yl)-6-(4-methanesulfonylpiperazin-1-ylmethyl)-4-morpholin-4-ylthieno(3,2-d)pyrimidine
GDC 0941
GDC-0941
GDC0941
pictilisi
Molecular FormulaC23H27N7O3S2
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6
InChIInChI=1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27)
InChIKeyLHNIIDJUOCFXAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pictilisib (GDC-0941, CAS 957054-30-7) PI3Kα/δ Pan-Inhibitor for Oncology Research: Procurement Specifications and Clinical Development Status


Pictilisib (also known as GDC-0941, RG-7321, or pictrelisib) is a small-molecule, ATP-competitive, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with preferential activity against the p110α and p110δ catalytic isoforms [1]. The compound exhibits IC50 values of 3 nM against PI3Kα and PI3Kδ, 33 nM against PI3Kβ, and 75 nM against PI3Kγ in cell-free biochemical assays, with substantially weaker activity against mTOR (IC50 = 580 nM) and DNA-PK (IC50 = 1,230 nM) [1]. Originally discovered through a collaboration between Piramed, The Institute of Cancer Research, and Genentech, pictilisib advanced to Phase II clinical evaluation in multiple solid tumor indications including breast cancer and non-small cell lung cancer before development was discontinued across all indications as of 2023 [2].

Why Pictilisib (GDC-0941) Cannot Be Interchanged with Other PI3K Inhibitors: Divergent Isoform Profiles, Clinical Outcomes, and Procurement Rationale


Substituting pictilisib with alternative PI3K inhibitors in experimental protocols introduces uncontrolled variables that compromise reproducibility and biological interpretation. PI3K inhibitors exhibit markedly distinct isoform selectivity profiles: idelalisib and duvelisib are highly selective for PI3Kδ (>50-fold selectivity), alpelisib selectively targets PI3Kα, while copanlisib and buparlisib exhibit pan-PI3K inhibition but with different isoform IC50 ratios and off-target kinase engagement profiles [1]. Pictilisib occupies a specific niche as a predominantly p110α/δ dual inhibitor with modest selectivity against p110β (11-fold) and p110γ (25-fold) [2]. This isoform inhibition signature directly determines both pathway modulation outcomes and the emergence of resistance mechanisms, as demonstrated by the differential sensitivity of mantle cell lymphoma samples to pictilisib versus the PI3Kδ-selective inhibitor idelalisib (GS-1101) [3]. Consequently, generic substitution without accounting for these biochemically defined differences risks invalidating key experimental findings and misinterpreting PI3K pathway biology.

Pictilisib (GDC-0941) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for PI3K Inhibitor Selection


Isoform Selectivity Profile of Pictilisib Compared with Pan-Class I and Isoform-Selective PI3K Inhibitors

Pictilisib exhibits a distinct pan-class I PI3K inhibition profile characterized by equipotent activity against p110α and p110δ (IC50 = 3 nM for both), with modest 11-fold selectivity over p110β (IC50 = 33 nM) and 25-fold selectivity over p110γ (IC50 = 75 nM) in cell-free biochemical assays [1]. This profile differs fundamentally from isoform-selective inhibitors: idelalisib demonstrates >40- to 300-fold selectivity for p110δ over other class I isoforms , and alpelisib shows α-selective inhibition [2]. In comparative selectivity assessments using a panel of Formula I compounds, both taselisib and pictilisib exhibited stronger activity against PI3Kδ than against PI3Kα (selectivity ratio <1), whereas comparator compounds 101-107 achieved α-to-δ selectivity ratios ranging from 301-fold to 634-fold [2].

PI3K inhibitor selectivity isoform profiling p110α/δ inhibition biochemical assay

Comparative Antiproliferative Activity of Pictilisib Versus Alpelisib and Idelalisib in BCR-ABL-Positive Leukemia Cells

In a head-to-head comparison conducted in K562 chronic myeloid leukemia cells, pictilisib, alpelisib, and idelalisib were evaluated individually and in combination with imatinib. All three PI3K inhibitors demonstrated statistically significant (P < 0.05) inhibition of cell proliferation when combined with imatinib compared with single-agent treatment [1]. The study employed triplicate experimental runs across three independent sets of experiments, establishing comparable baseline efficacy among the three compounds in this cellular context [1].

leukemia cell proliferation BCR-ABL PI3K inhibitor comparison combination therapy

Superior Activity of Pictilisib Versus Idelalisib (GS-1101) in Mantle Cell Lymphoma with High PIK3CA/PIK3CD Ratio

In mantle cell lymphoma (MCL) models, pictilisib (GDC-0941) demonstrated significantly greater in vitro cytotoxicity compared with the PI3Kδ-selective inhibitor idelalisib (GS-1101) in primary MCL samples exhibiting elevated PIK3CA/PIK3CD mRNA ratios [1]. At equimolar concentrations (1 μM), pictilisib treatment resulted in undetectable phospho-Akt levels after 2 hours, whereas residual p-Akt remained detectable in idelalisib-treated cells at the same time point [2]. A high PIK3CA/PIK3CD ratio (>2-fold relative to healthy B-cells) identified primary MCL samples resistant to idelalisib but significantly more sensitive to pictilisib [1].

mantle cell lymphoma PI3Kδ resistance PIK3CA expression p110α signaling

Pictilisib Plus Anastrozole Versus Anastrozole Alone: Ki-67 Suppression in Luminal B Breast Cancer

In a randomized phase II preoperative window-of-opportunity trial, the addition of pictilisib (260 mg once daily) to anastrozole (1 mg once daily) for 2 weeks produced significantly greater tumor cell proliferation suppression compared with anastrozole alone in postmenopausal women with estrogen receptor-positive, HER2-negative breast cancer [1]. The combination achieved geometric mean Ki-67 suppression of 83.8% versus 66.0% for anastrozole monotherapy (geometric mean ratio 0.48; 95% CI ≤0.72; P = 0.004) [1]. Notably, the benefit was concentrated in the luminal B molecular subtype, where the combination:anastrozole geometric mean ratio for Ki-67 suppression was 0.37 (95% CI ≤0.67; P = 0.008), whereas no significant response was observed in luminal A tumors (ratio 1.01; P = 0.98) [1].

breast cancer endocrine therapy Ki-67 biomarker luminal B subtype PI3K combination

Pictilisib Plus Paclitaxel in HR-Positive/HER2-Negative Metastatic Breast Cancer: PEGGY Phase II Trial Efficacy Outcomes

The PEGGY phase II randomized trial evaluated the addition of pictilisib (260 mg daily on days 1-5 weekly) to paclitaxel (90 mg/m² weekly) versus paclitaxel plus placebo in patients with hormone receptor-positive, HER2-negative locally recurrent or metastatic breast cancer [1]. In the intention-to-treat population, median progression-free survival was 8.2 months with pictilisib plus paclitaxel (n=91) versus 7.8 months with placebo plus paclitaxel (n=92), corresponding to a hazard ratio of 0.95 (95% CI 0.62-1.46; P=0.83) [1]. In the subgroup of patients with PIK3CA mutations, median PFS was 7.3 months versus 5.8 months (HR 1.06; 95% CI 0.52-2.12; P=0.88), and overall response rates were similar between groups (22% vs. 20%) [1].

metastatic breast cancer taxane chemotherapy PIK3CA mutation progression-free survival

Pharmacodynamic Target Engagement: pAKT Suppression and Exposure-Response Relationship

In the first-in-human phase I dose-escalation study across 60 patients with advanced solid tumors, pictilisib demonstrated robust on-target pharmacodynamic activity [1]. Levels of phosphorylated serine-473 AKT were suppressed by >90% in platelet-rich plasma at 3 hours post-dose at the maximum tolerated dose (MTD), and similar suppression was observed in tumor tissue at pictilisib doses associated with AUC >20 h·μmol/L [1]. Preclinical PK-PD modeling in MCF7.1 breast cancer xenografts established that the pictilisib plasma concentration required for tumor stasis was approximately 0.3 μM [2]. The compound exhibited dose-proportional pharmacokinetics across the 15-450 mg dose range, supporting once-daily oral administration [1].

pharmacodynamics target engagement pAKT suppression pharmacokinetic-pharmacodynamic modeling

Pictilisib (GDC-0941) Research Applications: Evidence-Supported Experimental Scenarios for PI3K Pathway Investigation


Dual PI3Kα/δ Pathway Interrogation in B-Cell Malignancies with Resistance to δ-Selective Inhibitors

Pictilisib is optimally deployed as a research tool to investigate PI3K signaling in mantle cell lymphoma and other B-cell malignancy models where elevated PIK3CA expression relative to PIK3CD confers resistance to δ-selective inhibitors such as idelalisib [1]. The equipotent inhibition of both p110α and p110δ (IC50 = 3 nM for both isoforms) enables pathway suppression not achievable with δ-selective agents in this context [2]. This application is supported by direct comparative evidence showing superior pictilisib activity in primary MCL samples with PIK3CA/PIK3CD mRNA ratios >2-fold above healthy B-cell baseline, with undetectable p-Akt at 1 μM equimolar concentration where idelalisib leaves residual pathway activity [1].

Combination Endocrine Therapy Research in Luminal B Breast Cancer Models

For translational breast cancer research investigating PI3K pathway enhancement of endocrine therapy, pictilisib should be prioritized in models of luminal B molecular subtype disease. Clinical evidence from the phase II preoperative trial demonstrates that pictilisib (260 mg daily) added to anastrozole (1 mg daily) significantly increases tumor cell proliferation suppression specifically in luminal B tumors (geometric mean Ki-67 suppression ratio 0.37 vs. anastrozole alone; P = 0.008), while providing no benefit in luminal A tumors (ratio 1.01; P = 0.98) [1]. This subtype-specific activity pattern directly informs experimental design and patient stratification strategies in preclinical and translational studies.

BCR-ABL-Positive Leukemia Models Requiring Pan-Class I PI3K Inhibition

Pictilisib is suitable for use in BCR-ABL-positive leukemia research where combinatorial strategies with tyrosine kinase inhibitors (e.g., imatinib) are being evaluated. Direct head-to-head comparison data in K562 cells establish that pictilisib achieves comparable combinatorial efficacy enhancement with imatinib relative to both alpelisib and idelalisib (all showing statistically significant P < 0.05 enhancement over single-agent treatment) [1]. Researchers may therefore select pictilisib based on its distinct pan-class I profile without compromising combinatorial efficacy endpoints, enabling investigation of broader PI3K pathway contributions beyond single-isoform targeting.

PI3K Pathway Pharmacodynamic Biomarker Development Using pAKT as a Target Engagement Readout

Pictilisib serves as a well-characterized tool compound for establishing pharmacodynamic assays measuring PI3K pathway target engagement. Clinical pharmacodynamic data demonstrate >90% suppression of pAKT (serine-473) in platelet-rich plasma at 3 hours post-dose at the MTD, with an established AUC threshold of >20 h·μmol/L for tumor target suppression [1]. Preclinical PK-PD modeling further defines a plasma concentration of approximately 0.3 μM for achieving tumor stasis in xenograft models [2]. These quantitative exposure-response parameters enable researchers to benchmark in vitro concentrations against clinically relevant exposure levels and to validate pAKT modulation as a pathway engagement biomarker in their experimental systems.

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